1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its significant impact on the biological activity and physical properties of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide typically involves the reaction of 2-chlorobenzene with trifluoroethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to enhance efficiency, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted sulfonamides and chlorophenyl derivatives. Examples include:
- 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)ethanesulfonamide .
Uniqueness
What sets 1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide apart is its specific combination of the trifluoromethyl group and the methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9ClF3NO2S |
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Molecular Weight |
287.69 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide |
InChI |
InChI=1S/C9H9ClF3NO2S/c10-8-4-2-1-3-7(8)5-17(15,16)14-6-9(11,12)13/h1-4,14H,5-6H2 |
InChI Key |
LSDKOMKRVPESMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(F)(F)F)Cl |
Origin of Product |
United States |
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